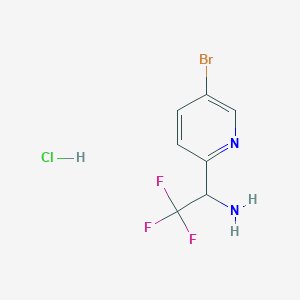

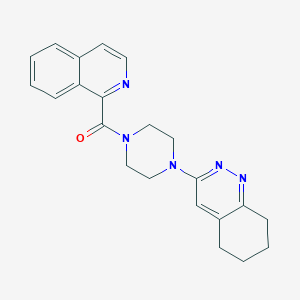

![molecular formula C18H12N2O4 B2550696 methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1325305-54-1](/img/structure/B2550696.png)

methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines in moderate to good yields . Another method includes the palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines, which can lead to the formation of hybrid structures combining imidazo[1,2-a]pyridine with other aromatic systems . Additionally, a copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes has been reported, providing a new route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The specific substitution patterns and functional groups attached to this core structure can significantly influence the compound's chemical and biological properties. For instance, the introduction of a carbonyl group at the C-3 position is a common structural motif in natural products and pharmaceuticals .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including oxidative coupling with β-keto esters and 1,3-diones to afford imidazo[1,2-a]pyridine-3-carboxylates . The reaction conditions, such as the amount of catalyst, can dictate the course of the reaction, leading to different products. The Willgerodt-Kindler reaction has also been investigated with imidazo[1,2-a]pyridine derivatives, expanding the range of potential chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, stability, and solubility. For example, the introduction of a methyl ester group can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . Additionally, some imidazo[1,2-a]pyridine derivatives have been shown to act as fluorescent probes for mercury ions, indicating their potential utility in analytical applications .

Scientific Research Applications

Anticancer Activity

Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate and its derivatives have shown promising results in cancer research. A study by Abd El Ghani, Elmorsy, and Ibrahim (2022) on chromeno[4,3-b]pyridine derivatives, which are structurally similar, revealed their potential in breast cancer treatment. These compounds demonstrated significant anticancer activities in molecular docking studies and were found to interact effectively with breast cancer cell lines (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Metal Ion Detection in Cancer Cells

Research by Dey et al. (2019) explored the use of a coumarin scaffold derivative for detecting metal ions in human liver cancer cells. The study focused on the oxidative dehydrogenation and detection of zinc and copper ions, providing insights into potential applications in cancer diagnostics and treatment (Dey, Maity, Pal, Jana, & Sinha, 2019).

Synthesis Techniques

A method for preparing imidazo[1,2-a]pyridine derivatives was developed by Lifshits, Ostapchuk, and Brel (2015), demonstrating an efficient approach to producing these compounds. This research contributes to the understanding of the synthesis processes of similar chemical structures, which could have various scientific applications (Lifshits, Ostapchuk, & Brel, 2015).

Antibacterial Potency

Mishra et al. (2021) conducted a study on 2H-chromene-based imidazo[1,2-a]pyridines, revealing their effectiveness as antibacterial agents. These compounds were found to inhibit peptide deformylase, showing promise as potential antibacterial drugs (Mishra, Mohapatra, Sahoo, Raiguru, Nayak, Jena, & Padhy, 2021).

Other Applications

Further studies on imidazo[1,2-a]pyridine derivatives, such as by Zhang, Martin, and Desmarteau (2003), and Grasa, Gueveli, Singh, and Nolan (2003), have explored various chemical reactions and methodologies involving these compounds. These studies contribute to a broader understanding of the chemical properties and potential applications of this compound and its derivatives in scientific research (Zhang, Martin, & Desmarteau, 2003); (Grasa, Gueveli, Singh, & Nolan, 2003).

Future Directions

The future directions for research on “methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological properties, and development of potent leads of 2H/4H-chromene (2H/4H-ch) analogs for their promising biological activities .

Mechanism of Action

Target of Action

Compounds containing imidazole, a core structure in the molecule, have been known to exhibit a broad range of biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, they can inhibit the growth of bacteria, viruses, and fungi, reduce inflammation, and even suppress tumor growth .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular changes .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .

properties

IUPAC Name |

methyl 2-(2-oxochromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c1-23-17(21)12-6-4-8-20-10-14(19-16(12)20)13-9-11-5-2-3-7-15(11)24-18(13)22/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWIGBMVXACTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2550615.png)

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)

![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)